1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a complex organic compound featuring a pyrazole ring substituted with an amino and chloro group, connected to a cyclobutanol moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups are introduced via substitution reactions.
Linking to Cyclobutanol: The ethyl linker is introduced through alkylation reactions, where the pyrazole derivative is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-diamino-4-chloropyrazole share structural similarities and exhibit comparable reactivity.
Cyclobutanol Derivatives: Compounds such as 1-(2-hydroxyethyl)cyclobutanol have similar structural features but differ in their functional groups.
Uniqueness
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is unique due to its combination of a pyrazole ring with a cyclobutanol moiety, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C9H14ClN3O |
---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-[2-(3-amino-4-chloropyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H14ClN3O/c10-7-6-13(12-8(7)11)5-4-9(14)2-1-3-9/h6,14H,1-5H2,(H2,11,12) |
InChI Key |
PGUTXJUABRZKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C(=N2)N)Cl)O |
Origin of Product |
United States |
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